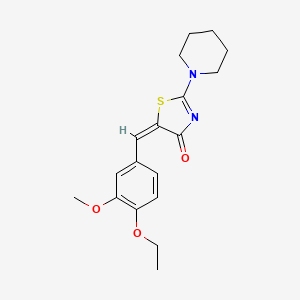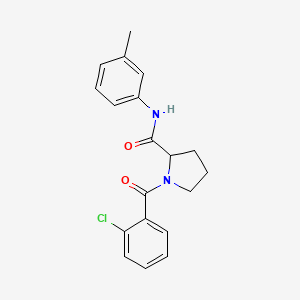![molecular formula C16H20FN3O2 B6103812 (1-{[3-(3-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-3-piperidinyl)methanol](/img/structure/B6103812.png)
(1-{[3-(3-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-3-piperidinyl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-{[3-(3-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-3-piperidinyl)methanol, also known as FPOP, is a small molecule inhibitor that has been extensively studied in scientific research. FPOP is a potent and selective inhibitor of a specific protein target, making it a valuable tool in studying the function and regulation of this protein. In
作用機序
(1-{[3-(3-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-3-piperidinyl)methanol works by binding to a specific site on the protein target and inhibiting its activity. The exact mechanism of action of this compound is not fully understood, but it is thought to involve the disruption of protein-protein interactions and the stabilization of the protein in an inactive conformation.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that this compound inhibits the proliferation of cancer cells and induces apoptosis in these cells. In vivo studies have shown that this compound can inhibit tumor growth in animal models of cancer. This compound has also been shown to have anti-inflammatory effects, making it a potential therapeutic agent for inflammatory diseases.
実験室実験の利点と制限
The main advantage of using (1-{[3-(3-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-3-piperidinyl)methanol in lab experiments is its high potency and selectivity for the protein target. This makes it a valuable tool for studying the function and regulation of this protein. However, this compound has some limitations as well. It is a small molecule inhibitor, which means that it may not be suitable for studying the function of larger protein complexes. Additionally, this compound may have off-target effects, which could complicate the interpretation of experimental results.
将来の方向性
There are several future directions for the use of (1-{[3-(3-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-3-piperidinyl)methanol in scientific research. One area of interest is the development of more potent and selective inhibitors of the protein target. This could lead to the development of new therapeutic agents for cancer and other diseases. Another area of interest is the use of this compound in combination with other drugs to enhance their efficacy. Finally, this compound could be used in conjunction with other techniques, such as proteomics and structural biology, to gain a better understanding of the function and regulation of the protein target.
合成法
The synthesis of (1-{[3-(3-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-3-piperidinyl)methanol involves a series of chemical reactions starting with the reaction of 3-(3-fluorobenzyl)-1,2,4-oxadiazole-5-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 3-piperidinemethanol to form this compound. The final product is purified using column chromatography and characterized using various spectroscopic techniques.
科学的研究の応用
(1-{[3-(3-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-3-piperidinyl)methanol has been used extensively in scientific research to study the function and regulation of a specific protein target. This protein is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. This compound has been shown to inhibit the activity of this protein in vitro and in vivo, making it a valuable tool in studying the role of this protein in various biological processes.
特性
IUPAC Name |
[1-[[3-[(3-fluorophenyl)methyl]-1,2,4-oxadiazol-5-yl]methyl]piperidin-3-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20FN3O2/c17-14-5-1-3-12(7-14)8-15-18-16(22-19-15)10-20-6-2-4-13(9-20)11-21/h1,3,5,7,13,21H,2,4,6,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVHCLTYVONEVBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=NC(=NO2)CC3=CC(=CC=C3)F)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[1-(4-chlorophenyl)ethyl]-3-[5-(4-phenylbutyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B6103744.png)
![4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-[4-(2-methylbenzoyl)-1-piperazinyl]pyrimidine](/img/structure/B6103746.png)
![3,5-dimethyl-4-[(2-nitrophenyl)thio]-1-(3,4,5-trimethoxybenzoyl)-1H-pyrazole](/img/structure/B6103763.png)
![5-{1-[4-(4-methyl-1-piperazinyl)benzyl]-2-pyrrolidinyl}-2-thiophenecarboxamide](/img/structure/B6103769.png)
![ethyl 1-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-3-(3-phenylpropyl)-3-piperidinecarboxylate](/img/structure/B6103772.png)
![N-methyl-N-[(3-methyl-4-pyridinyl)methyl]-1-[2-(4-morpholinyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6103781.png)
![N-(4-fluorophenyl)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B6103788.png)
![N-[5-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B6103795.png)
![7-(cyclohexylmethyl)-2-[(2E)-3-(2-thienyl)-2-propenoyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6103803.png)
![ethyl (4-{[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-3-morpholinyl)acetate](/img/structure/B6103809.png)

![N-[3-(1H-indol-2-yl)phenyl]-1-(tetrahydro-2H-thiopyran-4-yl)-3-piperidinecarboxamide](/img/structure/B6103816.png)
